1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene
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Overview
Description
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is an organic compound with the molecular formula C27H18O6 and a molecular weight of 438.43 g/mol . It is characterized by a benzene core substituted with three hydroxy and formyl groups at the 4’ and 5’ positions, respectively. This compound is known for its high melting point (>300°C) and predicted boiling point of 619.5±55.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-tris(4-bromophenyl)benzene with a formylating agent under specific conditions . The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Primary alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene involves its ability to form hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into ordered structures, which are crucial for its applications in COFs and MOFs . The hydroxy and formyl groups play a significant role in these interactions, allowing the compound to act as a versatile ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the hydroxy groups.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of hydroxy and formyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Features carboxyl groups instead of formyl groups.
Uniqueness
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is unique due to the presence of both hydroxy and formyl groups, which provide it with distinct chemical reactivity and the ability to form complex structures through hydrogen bonding and π-π interactions . This makes it particularly valuable in the synthesis of advanced materials and coordination compounds .
Properties
Molecular Formula |
C27H18O6 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-[3,5-bis(3-formyl-4-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O6/c28-13-22-7-16(1-4-25(22)31)19-10-20(17-2-5-26(32)23(8-17)14-29)12-21(11-19)18-3-6-27(33)24(9-18)15-30/h1-15,31-33H |
InChI Key |
KPOWNIMTMAZCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O |
Origin of Product |
United States |
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